![molecular formula C15H19FN2O5S B4936603 1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid](/img/structure/B4936603.png)
1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a dimethylsulfamoyl group, a fluorobenzoyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of the 5-(dimethylsulfamoyl)-2-fluorobenzoyl intermediate. This can be achieved through the reaction of 2-fluorobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting the fluorobenzoyl intermediate with piperidine in the presence of a suitable catalyst.
Carboxylation: The final step is the introduction of the carboxylic acid group. This can be achieved through carboxylation of the piperidine ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
1-[5-(Dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-[5-(Dimethylsulfamoyl)-2-chlorobenzoyl]piperidine-4-carboxylic acid: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-[5-(Dimethylsulfamoyl)-2-methylbenzoyl]piperidine-4-carboxylic acid: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(dimethylsulfamoyl)-2-fluorobenzoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c1-17(2)24(22,23)11-3-4-13(16)12(9-11)14(19)18-7-5-10(6-8-18)15(20)21/h3-4,9-10H,5-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEUZYQFQKJDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
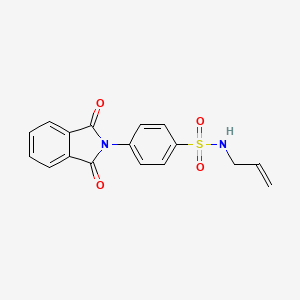
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)
![(5E)-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4936538.png)
![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)
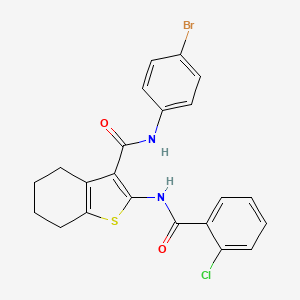
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)
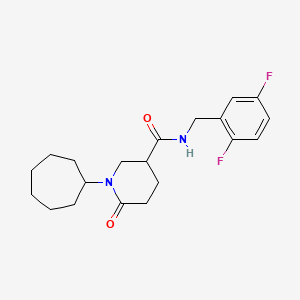

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
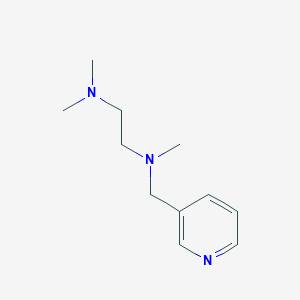
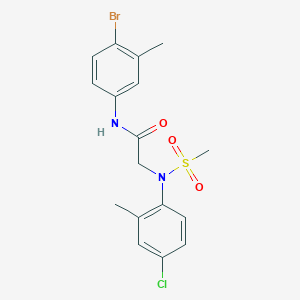
![N-[(2,3-dimethoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B4936632.png)
